ethyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate
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Overview
Description
ethyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including a diethylcarbamoyl group, a fluorophenyl group, and an ethyl ester group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate catalyst.
Attachment of the Diethylcarbamoyl Group: The diethylcarbamoyl group is attached through a nucleophilic substitution reaction using diethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ethyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications, including:
- Medicine
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C20H23FN2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23FN2O4S/c1-5-23(6-2)19(25)16-12(4)15(20(26)27-7-3)18(28-16)22-17(24)13-9-8-10-14(21)11-13/h8-11H,5-7H2,1-4H3,(H,22,24) |
InChI Key |
HCFQAIVNMBSOCM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)F)C(=O)OCC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)F)C(=O)OCC)C |
Origin of Product |
United States |
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